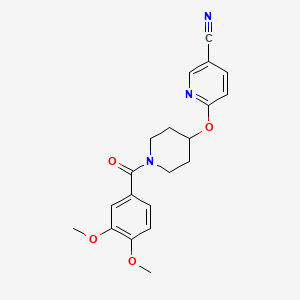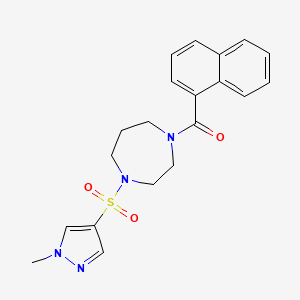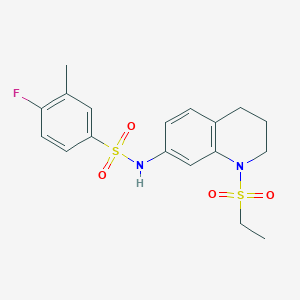![molecular formula C8H9ClN4 B2398075 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 917747-66-1](/img/structure/B2398075.png)
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN4 and a molecular weight of 196.64 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been known to act on various targets such as tubulin, lsd1, and cdk2 .
Mode of Action
It’s worth noting that related [1,2,4]triazolo[1,5-a]pyrimidine compounds have shown to interact with their targets, leading to various cellular changes .
Biochemical Pathways
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine has been associated with the suppression of the ERK signaling pathway . This pathway is crucial in regulating cell proliferation and survival. The compound’s action results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 10869°C and a boiling point of 30692°C . These properties may influence its bioavailability.
Result of Action
The compound has shown significant antiproliferative activities against certain cancer cells . It can dose-dependently inhibit the growth and colony formation of these cells . Furthermore, it induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .
Biochemical Analysis
Biochemical Properties
These interactions can lead to various biochemical reactions, contributing to their broad spectrum of biological activities .
Cellular Effects
Tps have been reported to exhibit remarkable biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tps are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Tps are known to interact with several enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization to yield the desired triazolopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine, while oxidation can produce this compound N-oxide .
Scientific Research Applications
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar in structure but with a methyl group instead of a propyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 5-position and the chlorine atom at the 7-position contributes to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-6-4-7(9)13-8(12-6)10-5-11-13/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBGXKRBMFZSNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC=NN2C(=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917747-66-1 |
Source


|
| Record name | 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2397993.png)
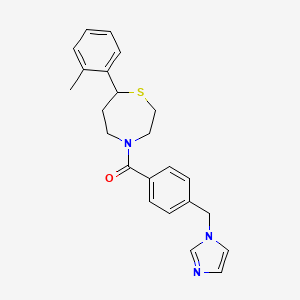
![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)
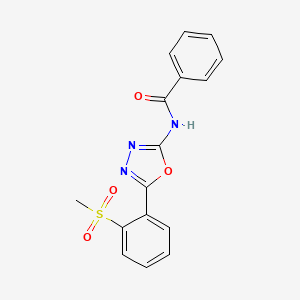
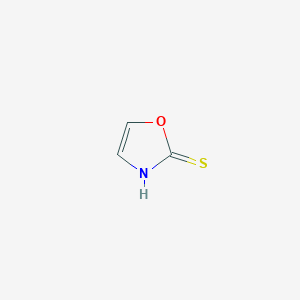
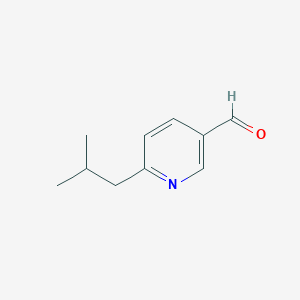
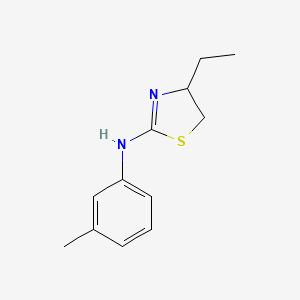
![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
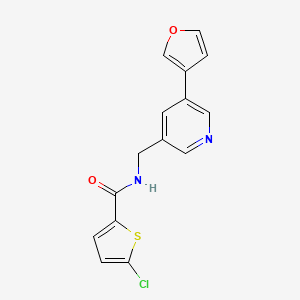
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)
